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molecular formula C12H9NO3 B8607390 5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

5-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No. B8607390
M. Wt: 215.20 g/mol
InChI Key: BMUREODPDBYHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

Treatment of ethyl 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.15 g) with sodium hydroxide (0.1 g), as described in Example 1c, gave 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.094 g), mp 265°-266° C., δ (360 MHz, DMSO-d6) 5.24 and 5.54 (2H, 2dd, =CH2), 6.56 (1H, s, 3-H), 7.37 (1H, d, 6-H), 7.62 (1H, t, 7-H), 7.91 (1H, d, 8-H), 8.17 (1H, 2d, CH=) and 11.80 (1H, bs, NH), (Found: C, 66.43; H, 4.37; N, 6.37%, C12H9NO3. 0.1 H2O requires C, 66.35; H, 4.36; N, 6.44%).
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[C:5](=[O:18])[CH:6]=[C:7]([C:13]([O:15]CC)=[O:14])[NH:8]2)=[CH2:2].[OH-].[Na+]>O>[CH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[C:5](=[O:18])[CH:6]=[C:7]([C:13]([OH:15])=[O:14])[NH:8]2)=[CH2:2] |f:1.2|

Inputs

Step One
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ethyl 5-ethenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.15 g
Type
reactant
Smiles
C(=C)C1=C2C(C=C(NC2=CC=C1)C(=O)OCC)=O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C2C(C=C(NC2=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.094 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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